molecular formula C14H13BrN4OS B11135012 5-(5-bromothiophen-2-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazole-3-carboxamide

5-(5-bromothiophen-2-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B11135012
M. Wt: 365.25 g/mol
InChI Key: MMPLESVYOIXKBN-UHFFFAOYSA-N
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Description

This compound is a pyrazole-3-carboxamide derivative featuring a 5-bromothiophen-2-yl substituent at the 5-position of the pyrazole core and an N-[(1-methyl-1H-pyrrol-2-yl)methyl] group at the carboxamide position.

Properties

Molecular Formula

C14H13BrN4OS

Molecular Weight

365.25 g/mol

IUPAC Name

5-(5-bromothiophen-2-yl)-N-[(1-methylpyrrol-2-yl)methyl]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C14H13BrN4OS/c1-19-6-2-3-9(19)8-16-14(20)11-7-10(17-18-11)12-4-5-13(15)21-12/h2-7H,8H2,1H3,(H,16,20)(H,17,18)

InChI Key

MMPLESVYOIXKBN-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CNC(=O)C2=NNC(=C2)C3=CC=C(S3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-bromothiophen-2-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazole-3-carboxamide typically involves multiple steps:

    Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide to yield 5-bromothiophene.

    Formation of Pyrazole Core: The brominated thiophene is then reacted with hydrazine and an appropriate diketone to form the pyrazole ring.

    Attachment of Pyrrole Moiety: The pyrazole intermediate is further reacted with 1-methyl-1H-pyrrole-2-carboxaldehyde under reductive amination conditions to introduce the pyrrole moiety.

    Amidation: Finally, the carboxylic acid group on the pyrazole is converted to the carboxamide using reagents like thionyl chloride followed by ammonia or an amine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Automation and process control would be critical to manage the complex multi-step synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiophene rings, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the bromine atom to a hydrogen atom can be achieved using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles (e.g., amines, thiols) under palladium-catalyzed cross-coupling conditions (e.g., Suzuki, Heck reactions).

Common Reagents and Conditions

    Oxidation: m-CPBA, dichloromethane (DCM) as solvent, room temperature.

    Reduction: Pd/C, hydrogen gas, ethanol as solvent, room temperature.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), solvents like toluene or DMF, elevated temperatures (80-120°C).

Major Products

    Oxidation: Oxidized derivatives with functional groups like sulfoxides or sulfones.

    Reduction: De-brominated product.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential ligand for metal-catalyzed reactions.

Biology

    Pharmacology: Investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.

Medicine

    Drug Development: Potential candidate for developing new therapeutic agents due to its unique structural features.

Industry

    Materials Science: Used in the development of organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 5-(5-bromothiophen-2-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazole-3-carboxamide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The brominated thiophene and pyrazole rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological targets, influencing pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of the target compound with its structural analogs, focusing on substituents, molecular properties, and reported activities.

Table 1: Structural and Functional Comparison of Pyrazole-3-Carboxamide Derivatives

Compound Name / ID Substituents (Pyrazole-3-Carboxamide Core) Molecular Weight (g/mol) Key Biological Activity Reference
Target Compound 5-(5-Bromothiophen-2-yl), N-[(1-Methyl-1H-pyrrol-2-yl)methyl] 393.23 (calculated) Inferred: Potential antiviral or receptor modulation (based on analogs)
4i () 5-(1-Methyl-1H-pyrrol-2-yl), N-(E-3-(methylsulfonyl)allyl) 309.10 Covalent inhibitor of Chikungunya virus P2 cysteine protease (IC₅₀ = 1.2 µM)
4k () 5-(5-Bromothiophen-2-yl), N-(3,5-di-tert-butyl-4-hydroxyphenyl), 1-(4-aminosulfonylphenyl) 596.25 Inferred: Antioxidant/antibacterial (sulfonamide group)
Compound 3-(5-Bromothiophen-2-yl), N′-[(E)-(2-hydroxy-3-methoxyphenyl)methylene] 436.27 Potential: Chelation-based antimicrobial activity (hydrazide group)
Compound 3-(5-Methylthiophen-2-yl), N-(1,3-benzothiazol-2-yl) 354.42 Inferred: Kinase inhibition (benzothiazole moiety)

Key Structural and Functional Insights

Substituent Impact on Bioactivity :

  • The 5-bromothiophen-2-yl group (common in the target compound and analogs) is associated with enhanced electrophilicity, enabling interactions with cysteine residues in viral proteases or receptor binding pockets .
  • N-Alkylpyrrole substituents (e.g., the target compound’s (1-methylpyrrol-2-yl)methyl group) improve lipophilicity and may enhance blood-brain barrier penetration compared to bulkier groups like 3,5-di-tert-butylphenyl () .

Synthetic Yields and Feasibility :

  • The target compound’s synthesis likely follows routes similar to and , involving coupling of pyrazole-3-carboxylic acid derivatives with substituted amines. However, yields vary significantly (e.g., 10% for ’s 4i vs. higher yields for bulkier analogs in ) .

Research Findings and Structure-Activity Relationships (SAR)

  • Antiviral Activity : ’s compound 4i demonstrates that pyrazole-3-carboxamides with electron-deficient thiophene and sulfone groups inhibit viral proteases via covalent binding . The target compound’s bromothiophene may similarly target viral enzymes.
  • Antibacterial Potential: Sulfonamide and hydrazide derivatives () highlight the role of hydrogen-bonding groups in disrupting bacterial membranes or enzymes .

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